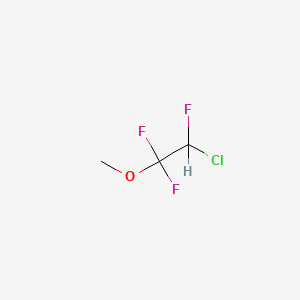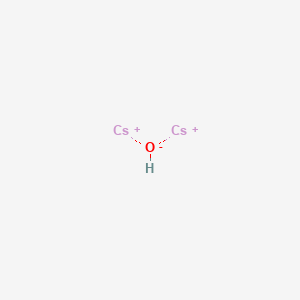
2-Chlor-1,1,2-trifluorethyl-methylether
Übersicht
Beschreibung
2-Chloro-1,1,2-trifluoroethyl methyl ether, also known as 2-chloro-1,1,2-trifluoro-1-methoxyethane, is a compound with the CAS Number: 425-87-6 . It has a molecular weight of 148.51 . It is a liquid at ambient temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-1,1,2-trifluoro-1-methoxyethane . The InChI code for this compound is 1S/C3H4ClF3O/c1-8-3(6,7)2(4)5/h2H,1H3 .Physical And Chemical Properties Analysis
This compound has a boiling point of -92°C and a melting point of 66°C . It has a density of 1.36 . The flash point is between 69-71.5°C .Wissenschaftliche Forschungsanwendungen
Synthese fluorierter Bausteine
2-Chlor-1,1,2-trifluorethyl-methylether: ist ein wertvoller Vorläufer bei der Synthese fluorierter Bausteine, die in Pharmazeutika und Agrochemikalien verwendet werden . Seine einzigartige Struktur ermöglicht die Einführung von Fluoratomen in organische Verbindungen, was ihre chemischen und biologischen Eigenschaften deutlich verändern kann.
Anästhetische Eigenschaften
Diese Verbindung wurde aufgrund ihrer strukturellen Ähnlichkeit mit anderen Etheranästhetika auf ihre mögliche Verwendung als Anästhetikum untersucht . Die Forschung in diesem Bereich konzentriert sich auf ihre pharmakologischen Wirkungen und ihr Sicherheitsprofil für eine mögliche medizinische Verwendung.
Lösungsmittel für fluorierte Materialien
Aufgrund seines hohen Fluorgehalts ist This compound ein ausgezeichnetes Lösungsmittel für fluorierte Materialien, die in herkömmlichen Lösungsmitteln oft schwer löslich sind . Diese Anwendung ist entscheidend bei der Herstellung und Handhabung solcher Materialien sowohl in der Forschung als auch in industriellen Umgebungen.
Studie von Gliazellen bei neuropathischen Schmerzen
Die Verbindung wurde in der Untersuchung von Gliazellen verwendet, die durch periphere Nervenverletzungen aktiviert werden und Zytokine freisetzen, die eine Rolle bei neuropathischen Schmerzen spielen . Das Verständnis dieses Prozesses kann zu neuen Behandlungen für chronische Schmerzzustände führen.
Analyse von Phasenwechsel-Daten
Die physikalischen Eigenschaften von This compound, wie Siedepunkt und Verdampfungsenthalpie, wurden eingehend untersucht. Diese Daten sind wertvoll, um sein Verhalten in verschiedenen industriellen und Forschungsanwendungen vorherzusagen .
Verdampfungsenthalpien und Kohäsionsenergien
Es wurden Untersuchungen durchgeführt, um die Verdampfungsenthalpien und Kohäsionsenergien von This compound zu bestimmen. Diese thermodynamischen Eigenschaften sind für seine Verwendung in Prozessen wie der Destillation und als Referenz für die theoretische Modellierung unerlässlich .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-1,1,2-trifluoro-1-methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClF3O/c1-8-3(6,7)2(4)5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXBMWAROXAWSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(F)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60962534 | |
| Record name | 2-Chloro-1,1,2-trifluoro-1-methoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60962534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
425-87-6 | |
| Record name | 2-Chloro-1,1,2-trifluoro-1-methoxyethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=425-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1,1,2-trifluoroethyl methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000425876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1,1,2-trifluoro-1-methoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60962534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1,1,2-trifluoro-1-methoxyethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.400 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-1,1,2-TRIFLUOROETHYL METHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26DEB00BBW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-Chloro-1,1,2-trifluoroethyl methyl ether in silica nanowire fabrication?
A1: 2-Chloro-1,1,2-trifluoroethyl methyl ether serves as a precursor for silica deposition in the fabrication of silica nanowires within narrow-bore fused silica tubing [, ]. The compound decomposes at elevated temperatures and pressures, contributing to a silica-hydrogen fluoride chemical process that rearranges the silica material, ultimately forming the nanowires on the tubing's inner surface [].
Q2: What are the potential advantages of using 2-Chloro-1,1,2-trifluoroethyl methyl ether for this application compared to other methods?
A2: While the abstracts don't directly compare 2-Chloro-1,1,2-trifluoroethyl methyl ether to other methods, they highlight its ability to create nanowires with specific dimensions (d = 10–100 nm, l = 5–500 nm) directly on the inner surface of the tubing []. This in-situ fabrication method, if more efficient or cost-effective than alternatives, could be advantageous. Further research is needed to compare this method to other nanowire fabrication techniques and assess aspects like cost-effectiveness, scalability, and the ability to fine-tune nanowire properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl](/img/structure/B1583942.png)

![3-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1583945.png)
![Dibenzo[b,d]thiophene-2-carbaldehyde](/img/structure/B1583946.png)








